3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H12O3S2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-methylsulfanyl-3-phenylmethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3S2/c1-17-11-7-10(12(18-11)13(14)15)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
WXBYJXHOEFOHGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
The Friedel-Crafts acylation approach leverages electrophilic aromatic substitution to introduce acetyl groups onto the thiophene ring. As detailed in , this method begins with the protection of hydroxyl groups on 5-hydroxybenzo[b]thiophene using benzyl chloride or similar reagents. For instance, reacting 5-hydroxybenzo[b]thiophene with benzyl bromide in the presence of potassium carbonate yields a benzyl-protected intermediate. Subsequent Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) introduces an acetyl group at the 3-position of the thiophene ring .
The acetylated intermediate undergoes oxidation to convert the acetyl group into a carboxylic acid. Hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl) in dimethyl sulfoxide (DMSO)-water mixtures facilitates this transformation at 55–60°C, achieving yields of 78–82% . Finally, deprotection under acidic conditions removes the benzyl group, yielding the target compound.
Key Advantages :
-
High regioselectivity due to the directing effects of substituents.
-
Scalable to multi-kilogram batches with minimal by-products .
Limitations :
-
Requires stringent control of reaction conditions to avoid over-oxidation.
-
Use of hazardous reagents like AlCl₃ necessitates specialized handling.
Grignard Metallation and Carbonation
Grignard reagents offer a versatile route to functionalize thiophene derivatives. As demonstrated in , 3-methylthiophene undergoes bromination with N-bromosuccinimide (NBS) to form 2,4-dibromo-3-methylthiophene. Treatment with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard intermediate, which reacts with CO₂ to introduce a carboxylic acid group. Subsequent benzyloxy and methylthio substitutions are achieved via nucleophilic aromatic substitution using benzyl alcohol and methyl mercaptan, respectively .
Reaction Conditions :
-
Temperature: −10°C to 0°C for Grignard formation.
-
CO₂ pressure: 1–2 atm.
-
Yield: 65–70% after purification.
Optimization Insights :
-
Using 1,2-dibromoethane as an activator improves reaction efficiency .
-
Polar aprotic solvents like DMF enhance nucleophilic substitution rates.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation provides a modern alternative for introducing carboxylic acid groups. As reported in , 3-bromo-5-(methylthio)thiophene is treated with palladium(II) acetate, a phosphine ligand (e.g., PPh₃), and carbon monoxide (CO) under 3–5 atm pressure. The reaction proceeds in methanol at 80–100°C, yielding the carboxylic acid derivative directly. Benzyloxy groups are introduced prior to carbonylation via Mitsunobu reaction with benzyl alcohol .
Performance Metrics :
-
Catalyst loading: 5 mol% Pd(OAc)₂.
-
Reaction time: 12–16 hours.
-
Yield: 72–75% with >95% purity.
Advantages :
-
Avoids harsh oxidizing agents.
-
Compatible with sensitive functional groups.
Oxidative Functionalization via TEMPO-Mediated Oxidation
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) serves as a nitroxyl radical catalyst for oxidizing hydroxymethyl intermediates to carboxylic acids. In , 3-(benzyloxy)-5-(methylthio)thiophene-2-methanol is oxidized using TEMPO and sodium hypochlorite in acetonitrile-water. The reaction completes within 2–4 hours at 25°C, achieving yields of 76–80% .
Critical Parameters :
-
pH: Maintained at 9–10 using sodium bicarbonate.
-
Solvent ratio: Acetonitrile-water (3:1) optimizes solubility and reaction kinetics.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The Friedel-Crafts method offers the highest scalability but involves hazardous reagents.
-
Palladium catalysis balances efficiency and safety, though catalyst costs may limit industrial adoption.
-
TEMPO-mediated oxidation excels in speed but requires precise pH control.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 3-(benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid with related compounds:
Impact of Substituents on Physicochemical Properties
Biological Activity
3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid (CAS Number: 1707391-79-4) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid is C13H12O3S2, with a molecular weight of 280.4 g/mol. The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a benzyloxy group and a methylthio substituent. These functional groups contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12O3S2 |
| Molecular Weight | 280.4 g/mol |
| CAS Number | 1707391-79-4 |
Biological Activity
Research indicates that compounds similar to 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid exhibit significant biological activities, particularly in antibacterial and anticancer domains.
-
Antibacterial Activity :
- Thiophene derivatives have shown promising antibacterial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated the ability to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- A study highlighted that derivatives of thiophene-2-carboxylic acids possess notable Minimum Inhibitory Concentration (MIC) values, indicating their potential as effective antibacterial agents .
-
Anticancer Activity :
- Preliminary studies have indicated that 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid exhibits cytotoxic effects against various cancer cell lines, such as PC-3 (human prostate cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate specific pathways involved.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid influences its biological activity:
- Benzyloxy Group : Enhances solubility and may improve the compound's interaction with biological targets.
- Methylthio Group : Contributes to the compound's lipophilicity, potentially affecting its bioavailability and distribution within biological systems .
Case Studies
Several studies have investigated the biological activity of thiophene derivatives:
-
Study on Antibacterial Properties :
- A series of thiophene derivatives were synthesized and tested against various bacterial strains. The results indicated that certain modifications in the thiophene structure significantly enhanced antibacterial efficacy, with MIC values ranging from 6.25 μg/mL to over 100 μg/mL depending on the specific derivative tested .
-
Cytotoxicity Assays :
- In vitro assays conducted on cancer cell lines revealed that compounds structurally related to 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid could inhibit cell proliferation effectively. The most active derivatives showed IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Introduction of the methylthio group via nucleophilic substitution or thiolation reactions. For example, methylthio groups can be introduced using methyl disulfides or thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Benzyloxy group installation via Williamson ether synthesis, using benzyl bromide and a hydroxyl-substituted thiophene precursor .
- Step 3 : Carboxylic acid formation through hydrolysis of ester intermediates (e.g., methyl esters) under acidic or basic conditions .
Table 1 : Comparison of synthetic yields and conditions:
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl 3-hydroxythiophene | CH₃SH, K₂CO₃, DMF, 80°C | 65 | |
| 5-(Benzyloxy)thiophene | BnBr, NaH, THF, reflux | 72 |
Q. How can the stability of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid be assessed under laboratory conditions?
- Methodological Answer :
- Stability Tests :
Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.
Oxidative Stability : Expose to H₂O₂ or other oxidizing agents; monitor degradation via HPLC or NMR .
pH Stability : Test solubility and integrity in buffers (pH 1–12) over 24–72 hours .
- Storage Recommendations : Store in amber glass at –20°C under inert atmosphere to prevent oxidation of the thiophene ring or methylthio group .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of 3-(Benzyloxy)-5-(methylthio)thiophene-2-carboxylic acid in drug-target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions. The methylthio group may act as a hydrogen bond acceptor, while the benzyloxy group contributes to hydrophobic interactions .
Table 2 : Key computational parameters:
| Parameter | Value (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| Binding Affinity (ΔG) | –8.2 | Sigma-1 Receptor | |
| HOMO-LUMO Gap | 4.3 eV | N/A |
Q. How do substituent variations on the thiophene ring affect the biological activity of analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Methylthio Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Benzyloxy Group : Increases steric bulk, potentially reducing off-target interactions but limiting solubility .
- Experimental Validation :
- Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) and compare IC₅₀ values in cytotoxicity assays .
Table 3 : Biological activity of analogs (IC₅₀, μM):
| Substituent | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | MCF-7 | 1.2 | |
| 4-Methoxyphenyl | HeLa | 3.8 |
Q. What analytical techniques resolve contradictions in reported spectral data for thiophene derivatives?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, distinguish between benzyloxy protons and aromatic thiophene protons .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm molecular formulas, especially when methylthio and benzyloxy groups cause isotopic complexity .
- Case Study : Conflicting melting points (188–190°C vs. 206–207°C) for similar compounds can arise from polymorphic forms; use X-ray crystallography to validate .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to balance reaction parameters (temperature, solvent polarity) for higher yields .
- Biological Assays : Pair in vitro testing with in silico ADMET predictions to prioritize analogs with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
